![molecular formula C₉H₁₄O₆ B1141940 5,6-O-Isopropylidene-L-gulono-1,4-lactone CAS No. 94697-68-4](/img/structure/B1141940.png)
5,6-O-Isopropylidene-L-gulono-1,4-lactone
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Overview
Description
5,6-O-Isopropylidene-L-gulono-1,4-lactone (IGL) is a compound that has gained attention due to its potential applications in scientific research. IGL is a derivative of L-ascorbic acid, commonly known as vitamin C. The synthesis of IGL is an important step in the development of new vitamin C analogs that can be used in various biochemical and physiological studies.
Scientific Research Applications
Synthesis of Modified Compounds
This compound is a useful starting material for the synthesis of an array of compounds modified in the 2 and 3 positions . This makes it a versatile reagent in organic chemistry.
Glycerol Derivative
5,6-O-Isopropylidene-L-gulono-1,4-lactone is a glycerol derivative . Glycerol derivatives have a wide range of applications in various fields including pharmaceuticals, cosmetics, food, and chemical industries.
Cytotoxic Activity
This compound has potent cytotoxic activity . It is able to inhibit the growth of cancer cells and induce apoptosis in human cell lines . This makes it a potential candidate for cancer research and treatment.
Chemical Synthesis
5,6-O-Isopropylidene-L-gulono-1,4-lactone is a reagent for chemical synthesis . It can be used in the synthesis of various other compounds.
Pharmaceutical Testing
This compound is used for pharmaceutical testing . It can be used to test the efficacy and safety of new drugs.
Research & Development
In the field of research and development, this compound is used in the synthesis of monosaccharides with a fluoro group at position 4 .
Mechanism of Action
Target of Action
It is known to be a valuable compound in the biomedical industry, utilized in the research and development of pharmaceutical drugs targeting various diseases .
Mode of Action
It is a reagent for chemical synthesis , and it’s a useful starting material for the synthesis of an array of compounds modified in the 2 and 3 positions .
Result of Action
5,6-O-Isopropylidene-L-gulono-1,4-lactone has been reported to have potent cytotoxic activity. It is able to inhibit the growth of cancer cells and induce apoptosis in human cell lines .
properties
IUPAC Name |
(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPPVKRHGNFKM-BNHYGAARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662043 |
Source
|
Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone | |
CAS RN |
94697-68-4 |
Source
|
Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 5,6-O-Isopropylidene-L-gulono-1,4-lactone a suitable building block for biodegradable polymers?
A1: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is a derivative of L-gulonic acid, which itself stems from L-ascorbic acid (vitamin C). [] This makes it a readily available and bio-based starting material. The molecule possesses two hydroxyl groups that can react with diisocyanates to form polyurethanes. [] The presence of the lactone ring in the structure is crucial. After polymerization, the resulting polyurethane contains hydrolytically labile ester linkages within its backbone, enabling its degradation under physiological conditions. []
Q2: How does the hydrolysis rate of polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone compare to similar compounds?
A2: Research indicates that polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone demonstrate a faster hydrolysis rate compared to polyurethanes derived from methyl β-D-glucofuranosidurono-6,3-lactone under similar conditions (phosphate buffer solution, pH 8.0, 27°C). [] This suggests that the specific structure of the 5,6-O-Isopropylidene-L-gulono-1,4-lactone-derived monomer contributes to enhanced hydrolytic degradability.
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